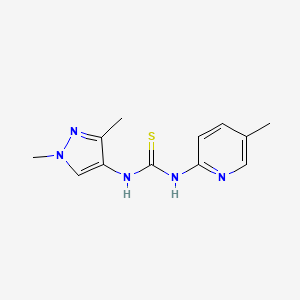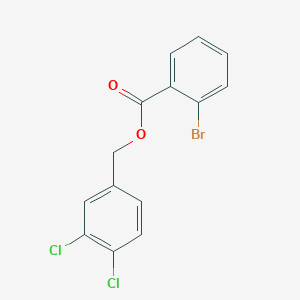
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring connected through a thiourea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 5-methyl-2-isothiocyanatopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
化学反応の分析
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application being studied.
類似化合物との比較
Similar Compounds
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(4-METHYL-2-PYRIDYL)THIOUREA
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
特性
分子式 |
C12H15N5S |
|---|---|
分子量 |
261.35 g/mol |
IUPAC名 |
1-(1,3-dimethylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H15N5S/c1-8-4-5-11(13-6-8)15-12(18)14-10-7-17(3)16-9(10)2/h4-7H,1-3H3,(H2,13,14,15,18) |
InChIキー |
CVPITEVMORQBBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}furan-2-carboxamide](/img/structure/B10942342.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942343.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10942347.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B10942349.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942357.png)
![ethyl 6-ethyl-2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942359.png)
![N-(2,5-dimethylphenyl)-2-({(4Z)-1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10942367.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B10942372.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942379.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10942384.png)
![3-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-9-methyl-9H-carbazole](/img/structure/B10942387.png)
![11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-pyridin-4-ylmethyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10942398.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10942402.png)

